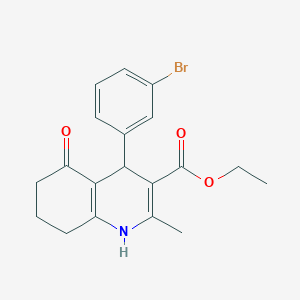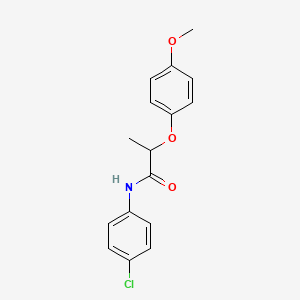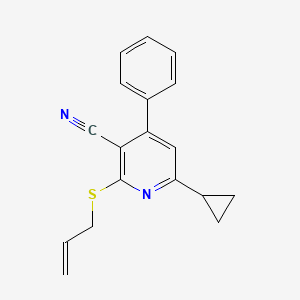![molecular formula C15H13Cl3N4O5S B4990137 N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide CAS No. 284664-28-4](/img/structure/B4990137.png)
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide, commonly known as TAS-116, is a small-molecule inhibitor of the Heat Shock Protein 90 (HSP90) chaperone protein. HSP90 is an essential protein that plays a crucial role in the folding, stabilization, and activation of many client proteins, including oncogenic proteins. TAS-116 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
作用機序
TAS-116 inhibits the activity of N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide, which is required for the proper folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting this compound, TAS-116 destabilizes these client proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
TAS-116 has been shown to induce a variety of biochemical and physiological effects. It has been found to inhibit the expression of various oncogenic proteins, including HER2, EGFR, and AKT. TAS-116 has also been shown to induce the expression of the tumor suppressor protein p53. In addition, TAS-116 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of TAS-116 is its specificity for N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide, which minimizes off-target effects. Additionally, TAS-116 has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapy agents. However, one limitation of TAS-116 is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several potential future directions for research on TAS-116. One area of interest is the development of TAS-116 as a combination therapy with other chemotherapy agents. Another potential direction is the investigation of the use of TAS-116 in combination with immunotherapy agents. Additionally, further research is needed to determine the optimal dosing and administration schedule for TAS-116 in vivo.
合成法
The synthesis of TAS-116 involves a series of chemical reactions, including the coupling of 4-nitrobenzoic acid with 4-(aminosulfonyl)aniline, followed by the reaction with 2,2,2-trichloroethyl chloroformate. The final product is obtained through purification and crystallization.
科学的研究の応用
TAS-116 has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. TAS-116 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O5S/c16-15(17,18)14(20-10-3-7-12(8-4-10)28(19,26)27)21-13(23)9-1-5-11(6-2-9)22(24)25/h1-8,14,20H,(H,21,23)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLYPNBQBFHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385101 |
Source


|
| Record name | CBDivE_003657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284664-28-4 |
Source


|
| Record name | CBDivE_003657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)

![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)


![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)

![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)
